3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Vue d'ensemble

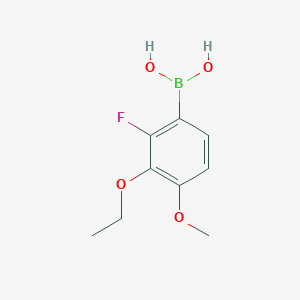

Description

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is an organic compound with the chemical formula C9H12BFO4. It is a derivative of boronic acid that contains a fluoro and methoxy group adjacent to the boron atom. This compound is widely used as a reagent for cross-coupling reactions, which are important processes in organic synthesis.

Mécanisme D'action

Target of Action

The primary target of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds between aryl halides and boronic acids .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds formed in this reaction can lead to the creation of a wide variety of organic compounds, each with their own downstream effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 214 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it relatively stable and environmentally benign . .

Méthodes De Préparation

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is typically synthesized through a multi-step process involving the reaction of 3-hydroxy-2-fluoro-4-methoxybenzaldehyde with diethyl boronate in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.

Analyse Des Réactions Chimiques

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions are typically biaryl compounds .

Applications De Recherche Scientifique

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid has several scientific research applications:

Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize various organic compounds.

Drug Discovery: Researchers are exploring its use in the synthesis of new antibacterial and antifungal agents.

Material Science: It is used in the preparation of advanced materials with specific properties.

Comparaison Avec Des Composés Similaires

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

2-Fluoro-3-methoxyphenylboronic acid: This compound has a similar structure but lacks the ethoxy group.

3-Fluorophenylboronic acid: This compound lacks both the methoxy and ethoxy groups.

The presence of the ethoxy and methoxy groups in this compound makes it unique and can influence its reactivity and solubility properties.

Activité Biologique

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid (CAS Number: 2096334-14-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications. Its structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H15BFO4

- Molecular Weight: 250.06 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Inhibition of Enzymes: Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and survival.

- Interaction with Receptors: The presence of the fluorine and methoxy groups enhances the lipophilicity and binding affinity to hydrophobic pockets in target proteins.

Case Studies

-

Antitumor Activity:

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent activity. -

Mechanistic Insights:

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor Activity | MCF-7 | 15 | Induction of apoptosis via mitochondrial pathway |

| Antitumor Activity | A549 | 20 | Inhibition of cell proliferation |

| Enzyme Inhibition | Trypsin | 5 | Formation of stable enzyme-inhibitor complex |

Propriétés

IUPAC Name |

(3-ethoxy-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5,12-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERDQGGEVQJWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.